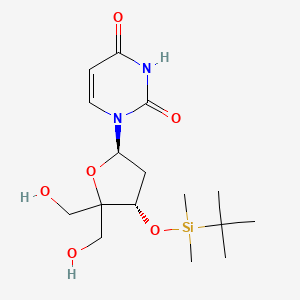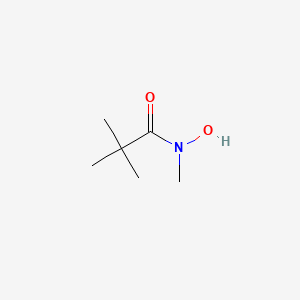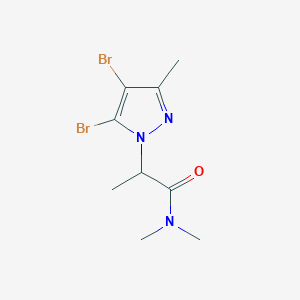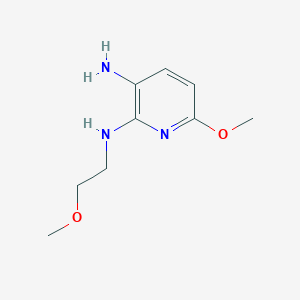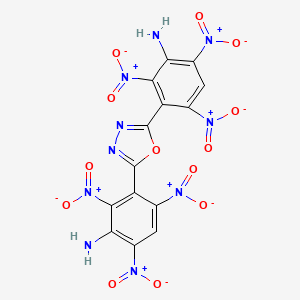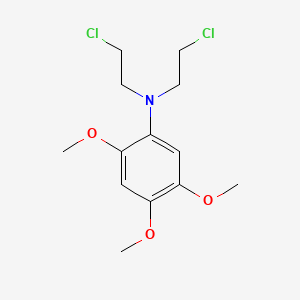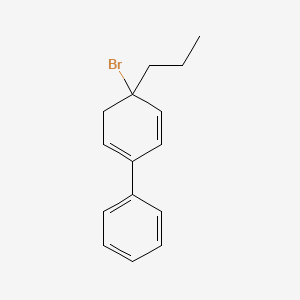
4-Bromo-4-Propylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4-Propylbiphenyl is a brominated biphenyl compound with the chemical formula C15H15Br and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromine atom and a propyl group attached to the biphenyl structure. It is known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-Propylbiphenyl typically involves the bromination of biphenyl derivatives. One common method includes the use of arylboronic acids and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent . The reaction is carried out in a pressure tube at 80°C for the required time .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of dichloroethane as a solvent, with liquid bromine and a catalyst. The reaction mixture is subjected to chlorine gas introduction, followed by heating and stirring for several hours . The product is then purified through distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-4-Propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., phenylmagnesium bromide) and (e.g., n-butyllithium) are commonly used.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl carboxylic acids.
Reduction Products: Biphenyl alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-4-Propylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 4-Bromo-4-Propylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The bromine atom and propyl group allow for specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic hydrocarbon receptors and oxidative stress pathways .
Comparación Con Compuestos Similares
- 4-Bromobiphenyl (CAS#: 92-66-0)
- 4,4’-Dibromobiphenyl (CAS#: 92-86-4)
- 1-Iodopropane (CAS#: 107-08-4)
Comparison: 4-Bromo-4-Propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical properties and reactivity. Compared to 4-Bromobiphenyl, the addition of the propyl group enhances its solubility and potential for further functionalization. 4,4’-Dibromobiphenyl, with two bromine atoms, exhibits different reactivity patterns and applications .
Propiedades
Fórmula molecular |
C15H17Br |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
5-bromo-2-phenyl-5-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
Clave InChI |
GNNMNHUWKOIOCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC=C(C=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)
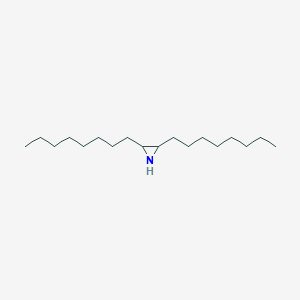

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
